H-Gly-tyr-pro-gly-gln-val-OH
CAS No.:
Cat. No.: VC0005472
Molecular Formula: C28H41N7O9
Molecular Weight: 619.7 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C28H41N7O9 |
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Molecular Weight | 619.7 g/mol |
IUPAC Name | (2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |
Standard InChI | InChI=1S/C28H41N7O9/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44)/t18-,19-,20-,24-/m0/s1 |
Standard InChI Key | VTCFYKYDKDAJKZ-XHOYROJHSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN |
SMILES | CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN |
Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN |
Chemical Structure and Physicochemical Properties
The hexapeptide H-Gly-Tyr-Pro-Gly-Gln-Val-OH has a molecular formula of and a molecular weight of approximately 585.65 g/mol . Its linear sequence includes both polar (Tyr, Gln) and nonpolar (Pro, Val) residues, creating a balanced amphipathic profile. The presence of proline introduces a structural kink, potentially influencing secondary structure formation, while tyrosine’s aromatic side chain may facilitate interactions with hydrophobic domains in biological systems .
Key structural features:
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N-terminal glycine: Enhances conformational flexibility due to its small side chain.
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Central proline: Restricts rotational freedom, promoting turns or loops in the peptide backbone.
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C-terminal valine: Contributes to hydrophobic interactions, potentially aiding membrane permeability.
A comparative analysis with related peptides reveals that the inclusion of glutamine introduces hydrogen-bonding capabilities, which could stabilize interactions with target receptors or enzymes .
Synthesis and Production Methods
Solid-Phase Peptide Synthesis (SPPS)
H-Gly-Tyr-Pro-Gly-Gln-Val-OH is typically synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry . The process involves sequential coupling of protected amino acids to a resin-bound growing chain, followed by deprotection and cleavage.
Critical steps:
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Resin selection: Wang or Rink amide resins are preferred for C-terminal acid or amide formation, respectively.
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Side-chain protection: Tyr (O-t-Bu), Gln (Trt), and Pro (Fmoc) require protection to prevent undesired reactions.
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Coupling agents: HBTU or HATU in combination with DIEA are used to activate carboxyl groups for amide bond formation.
Yield optimization:
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Double couplings for sterically hindered residues (e.g., Val).
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Microwave-assisted synthesis reduces reaction times and improves purity .
Challenges in Synthesis
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Aspartimide formation: Gly-Pro sequences are prone to aspartimide side reactions, necessitating optimized coupling conditions.
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Aggregation: The hydrophobic Val residue at the C-terminus may cause aggregation during chain elongation, requiring backbone protection strategies.
Biological Activities and Mechanisms
Enzymatic Stability
The peptide’s susceptibility to proteolysis is influenced by its sequence:
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Protease cleavage sites: Likely targets exist between Gly³-Pro⁴ (cleaved by proline-specific endopeptidases) and Gln⁵-Val⁶ (susceptible to carboxypeptidases).
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Half-life extension strategies: D-amino acid substitution (e.g., D-Val⁶) or PEGylation could enhance stability .
Comparative Analysis with Structural Analogs
Functional insights:
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The Pro-Gly segment in H-Gly-Tyr-Pro-Gly-Gln-Val-OH may confer rigidity absent in simpler tripeptides.
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Compared to osteocalcin fragments, this peptide lacks γ-carboxyglutamic acid residues critical for calcium binding .
Objective | Methodology | Expected Outcome |
---|---|---|
Receptor binding assays | Radioligand displacement studies | Identify primary targets (e.g., MOR, DOR) |
Metabolic stability profiling | Plasma incubation + LC-MS analysis | Quantify degradation kinetics |
Structural modeling | Molecular dynamics simulations | Predict bioactive conformations |
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